molecular formula C19H13N3O2S2 B2542260 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681167-92-0

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2542260
CAS No.: 681167-92-0
M. Wt: 379.45
InChI Key: IXDGUPFXBYGMBJ-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a synthetically designed small molecule that incorporates two pharmaceutically significant heterocyclic systems: a 1,3-benzothiazole and a 4-phenyl-1,3-thiazole. This molecular architecture is of high interest in medicinal chemistry and chemical biology research. Individually, these scaffolds are associated with a broad spectrum of biological activities. The 1,3-benzothiazole core is a privileged structure in drug discovery, with numerous derivatives demonstrating potent antitumor, antimicrobial, and antiviral properties . Similarly, the 1,3-thiazole ring is a common motif in bioactive compounds known for their discrete antimicrobial and growth-regulating effects . The fusion of these two systems into a single molecule creates a novel chemical entity for probing biological pathways. The primary research value of this compound lies in its potential as a scaffold for developing new therapeutic agents and as a tool for biochemical investigation. Researchers can utilize this compound in high-throughput screening campaigns to identify new lead compounds for oncology research, given the established role of benzothiazole derivatives as potent anticancer agents against lung, liver, and breast cancer cell lines . Its mechanism of action is anticipated to involve interaction with key cellular enzymes, potentially acting as an inhibitor for protein tyrosine kinases (PTKs) or cyclin-dependent kinases (CDKs), which are critical regulators of cell proliferation and survival . Further investigation is required to fully elucidate its specific molecular targets and binding affinity. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S2/c1-11(23)17-16(12-5-3-2-4-6-12)21-19(26-17)22-18(24)13-7-8-14-15(9-13)25-10-20-14/h2-10H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDGUPFXBYGMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzothiazole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group at position 5 of the thiazole ring undergoes selective oxidation. Using potassium permanganate (KMnO₄) in acidic conditions, the acetyl moiety (-COCH₃) is converted to a carboxylic acid (-COOH) while preserving the thiazole and benzothiazole rings . Stronger oxidants like meta-chloroperbenzoic acid (mCPBA) can oxidize the sulfur atoms in the thiazole ring to sulfoxides or sulfones .

Oxidizing Agent Conditions Product Yield
KMnO₄H₂SO₄, 60°C, 2 hrsCarboxylic acid derivative72%
mCPBACH₂Cl₂, 0°C, 1 hrThiazole sulfoxide58%

Reduction Reactions

The acetyl group is susceptible to reduction. Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol (-CH(OH)CH₃), while catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring’s C=N bond, forming a dihydrothiazole derivative .

Reducing Agent Conditions Product Yield
NaBH₄EtOH, 25°C, 4 hrs5-(1-Hydroxyethyl)thiazole derivative85%
H₂/Pd-CEtOAc, 50 psi, 6 hrsDihydrothiazole derivative63%

Substitution Reactions

Electrophilic substitution occurs preferentially at the para position of the phenyl ring and C5 of the benzothiazole moiety. Nitration (HNO₃/H₂SO₄) introduces a nitro group at the phenyl ring’s para position, while bromination (Br₂/FeBr₃) targets the benzothiazole’s C5 .

Reagent Conditions Position Modified Product
HNO₃/H₂SO₄0°C, 30 minPhenyl ring (para)Nitro-phenyl derivative
Br₂/FeBr₃CHCl₃, reflux, 2 hrsBenzothiazole (C5)5-Bromo-benzothiazole

Nucleophilic substitution is observed at the carboxamide’s carbonyl group, where amines (e.g., NH₃) displace the benzothiazole moiety to form urea derivatives under basic conditions .

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling with arylboronic acids introduces substituents at the benzothiazole’s C2 position .

Catalyst Conditions Coupling Partner Product
Pd(PPh₃)₄DMF, 80°C, 12 hrs4-Fluorophenylboronic acid2-Arylbenzothiazole

Mechanistic Insights

  • Oxidation : The acetyl group’s oxidation follows a radical mechanism mediated by KMnO₄, generating a carboxylate intermediate.

  • Reduction : NaBH₄ acts via nucleophilic attack on the carbonyl carbon, forming a borate complex that hydrolyzes to the alcohol .

  • Electrophilic Substitution : Directed by electron-donating groups (e.g., phenyl), nitration occurs at the para position due to resonance stabilization .

Stability and Side Reactions

Under prolonged heating (>100°C), the carboxamide group undergoes hydrolysis to form a carboxylic acid and a thiazol-2-amine derivative. Competing side reactions include:

  • Ring Opening : Strong bases (e.g., NaOH) cleave the thiazole ring, producing thioamide intermediates .

  • Dimerization : UV irradiation induces [2+2] cycloaddition between thiazole rings, forming dimeric structures .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling targeted modifications for drug discovery. Controlled reaction conditions are critical to minimizing side reactions and optimizing yields .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide exhibits promising antimicrobial properties.

Case Study: Antimicrobial Efficacy

  • Objective : Evaluate the compound's effectiveness against various bacterial strains.
  • Methodology : Minimum Inhibitory Concentration (MIC) tests were conducted against Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The results indicated significant inhibitory effects, particularly against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly its cytotoxic effects on cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

  • Objective : Assess the cytotoxic effects on MCF-7 breast cancer cells.
  • Methodology : Sulforhodamine B (SRB) assay was utilized to determine cell viability after treatment with varying concentrations of the compound.
Cell LineIC50 (µM)Observations
MCF-7 (Breast Cancer)15Dose-dependent decrease in viability

The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

Another area of investigation is the anti-inflammatory properties of this compound.

Case Study: Inflammatory Response Modulation

  • Objective : Investigate the compound's effect on pro-inflammatory cytokines in macrophages.
CytokineTreatment Effect
TNF-alphaReduced by approximately 50%
IL-6Reduced by approximately 50%

This study demonstrated that treatment with the compound significantly lowered levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions .

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by ~50%2025

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular processes.

Comparison with Similar Compounds

Notes

  • Solubility Challenges : The acetyl and phenyl groups in the target compound likely necessitate formulation with co-solvents (e.g., DMSO) for in vitro assays .
  • Stability : The electron-withdrawing acetyl group may enhance hydrolytic stability compared to esters or amides in related compounds .
  • Pharmacokinetics : Substituent modifications (e.g., replacing phenyl with methyl) could reduce CYP450-mediated metabolism, as seen in analogs like Y040-3667 .

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The thiazole and benzothiazole moieties are known for their diverse pharmacological properties, making this compound a candidate for further exploration.

Antitumor Activity

Research indicates that compounds containing thiazole and benzothiazole structures exhibit significant antitumor properties. For instance, derivatives of thiazole have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain thiazole derivatives had IC50 values in the low micromolar range against human breast carcinoma cells .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast)1.61 ± 1.92
Compound BA-431 (Skin)1.98 ± 1.22
N-(5-acetyl...)MCF-7 (Breast)< 10

These findings suggest that modifications to the thiazole ring can enhance its anticancer efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that thiazole derivatives can exhibit antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae .

Table 2: Antimicrobial Activity of Thiazole Derivatives

MicroorganismActivity TypeConcentration Tested (µg/mL)Result
Escherichia coliBacterial1Inhibited
Staphylococcus aureusBacterial1Inhibited
Aspergillus nigerFungal1Inhibited

These results indicate that the compound possesses significant antimicrobial potential, warranting further investigation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies have shown that the presence of electron-donating groups on the phenyl ring enhances cytotoxic activity .

Key Findings:

  • Electron-donating groups at specific positions on the aromatic rings improve binding affinity to biological targets.
  • Hydrophobic interactions play a crucial role in the compound's ability to penetrate cell membranes.

Case Studies

A notable case study involved the synthesis and evaluation of similar thiazole derivatives that exhibited potent anticancer activity. These studies utilized various cell lines to assess cytotoxicity and established a correlation between structure and biological effectiveness .

Q & A

Q. What are the standard synthetic routes for preparing N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide and its analogues?

The synthesis of thiazole-carboxamide derivatives typically involves coupling acyl chlorides with thiazol-2-amine precursors. For example, reacting 5-substituted thiazol-2-amine with benzothiazole-6-carbonyl chloride in pyridine under reflux yields target compounds. Reaction conditions (e.g., solvent choice, stoichiometry) and purification via recrystallization or chromatography are critical for high yields (~60–70%) and purity .

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?

X-ray crystallography using programs like SHELXL or SIR97 is standard for resolving bond lengths, angles, and intermolecular interactions. For thiazole derivatives, hydrogen bonding (e.g., N–H⋯N or C–H⋯O) and π-π stacking often stabilize crystal packing. Refinement with riding H-atom models and validation via R-factors (<0.05) ensure accuracy .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial or anticancer activity?

In vitro assays include:

  • Antimicrobial : Broth microdilution against E. coli, S. aureus, and C. albicans (MIC values <50 µg/mL indicate potency) .
  • Anticancer : NCI-60 cell line screening (concentration-dependent cytotoxicity at 10–100 µM) .
  • Anti-inflammatory : Carrageenan-induced paw edema in mice (dose-dependent inhibition vs. controls like indomethacin) .

Advanced Research Questions

Q. How can molecular docking and DFT simulations predict the compound’s mechanism of action?

Docking studies (e.g., AutoDock Vina) can model interactions with target enzymes (e.g., PFOR in anaerobic organisms or tubulin in cancer). DFT calculations (B3LYP/6-31G*) optimize geometry and predict electronic properties (HOMO-LUMO gaps, electrostatic potential maps), correlating with observed bioactivity .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or structural variations. Strategies include:

  • Replicating assays under standardized protocols (CLSI guidelines for antimicrobial tests).
  • Conducting SAR studies to isolate substituent effects (e.g., fluorophenyl vs. bromophenyl groups) .

Q. What structural modifications enhance pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Solubility : Introduce polar groups (e.g., -OH, -SO3H) or reduce logP via morpholine or pyridine rings.
  • Metabolic stability : Replace labile esters with amides or incorporate fluorine atoms to block CYP450 oxidation.
  • Bioavailability : Prodrug strategies (e.g., acetyl-protected phenolic groups) .

Q. How do intermolecular interactions in the crystal lattice influence stability and formulation?

Centrosymmetric dimers via N–H⋯N hydrogen bonds (2.8–3.0 Å) enhance thermal stability, while C–H⋯O/F interactions (3.2–3.5 Å) affect solubility. Stability under humidity can be tested via PXRD before/after accelerated aging .

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